![molecular formula C16H32N2O6 B14168628 2-ethoxyethyl N-[6-(2-ethoxyethoxycarbonylamino)hexyl]carbamate CAS No. 144210-57-1](/img/structure/B14168628.png)
2-ethoxyethyl N-[6-(2-ethoxyethoxycarbonylamino)hexyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-ethoxyethyl N-[6-(2-ethoxyethoxycarbonylamino)hexyl]carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes ethoxyethyl and carbamate functional groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-ethoxyethyl N-[6-(2-ethoxyethoxycarbonylamino)hexyl]carbamate typically involves multiple steps. One common method includes the reaction of 2-ethoxyethanol with hexyl isocyanate in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors. The process includes the precise control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-ethoxyethyl N-[6-(2-ethoxyethoxycarbonylamino)hexyl]carbamate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Aplicaciones Científicas De Investigación
2-ethoxyethyl N-[6-(2-ethoxyethoxycarbonylamino)hexyl]carbamate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential effects on cellular processes and as a tool for biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-ethoxyethyl N-[6-(2-ethoxyethoxycarbonylamino)hexyl]carbamate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
- 2-ethoxyethyl N-[5-(2-ethoxyethoxycarbonylamino)-2-methyl-phenyl]carbamate
- N-(tert-butoxycarbonyl)ethanolamine
Uniqueness
2-ethoxyethyl N-[6-(2-ethoxyethoxycarbonylamino)hexyl]carbamate is unique due to its specific structure, which imparts distinct chemical and biological properties
Propiedades
Número CAS |
144210-57-1 |
|---|---|
Fórmula molecular |
C16H32N2O6 |
Peso molecular |
348.43 g/mol |
Nombre IUPAC |
2-ethoxyethyl N-[6-(2-ethoxyethoxycarbonylamino)hexyl]carbamate |
InChI |
InChI=1S/C16H32N2O6/c1-3-21-11-13-23-15(19)17-9-7-5-6-8-10-18-16(20)24-14-12-22-4-2/h3-14H2,1-2H3,(H,17,19)(H,18,20) |
Clave InChI |
FCTSFTNONMILDD-UHFFFAOYSA-N |
SMILES canónico |
CCOCCOC(=O)NCCCCCCNC(=O)OCCOCC |
Solubilidad |
38.2 [ug/mL] (The mean of the results at pH 7.4) |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


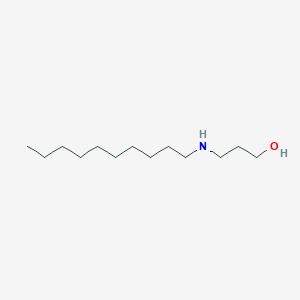
![2-[4-(4-Chloro-3,5-dimethylphenoxy)quinazolin-2-yl]phenol](/img/structure/B14168554.png)
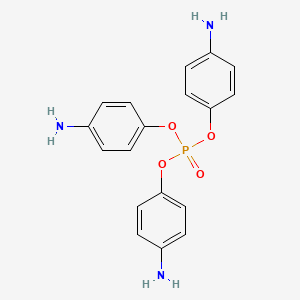
![[(E)-2-nitroprop-1-enyl]cyclopentane](/img/structure/B14168568.png)
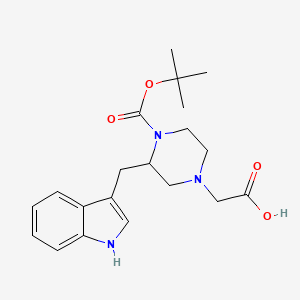

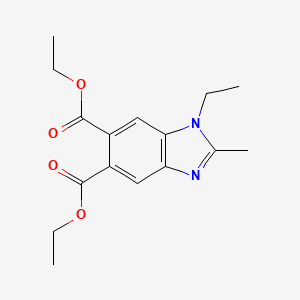
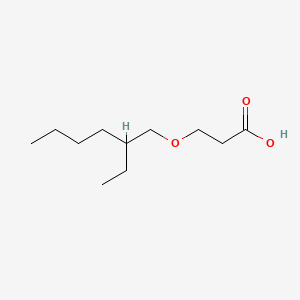
![5-[(Phenylacetyl)amino]benzene-1,3-dicarboxylic acid](/img/structure/B14168613.png)
![4-Methyl-1-[(4-methyl-2-nitrophenyl)trisulfanyl]-2-nitrobenzene](/img/structure/B14168622.png)


![[4-(Methylamino)-6-methylsulfanyl-1,3,5-triazin-2-yl]cyanamide](/img/structure/B14168641.png)
![Methyl 2-[(4-ethoxycarbonylphenyl)carbamoylamino]benzoate](/img/structure/B14168646.png)
